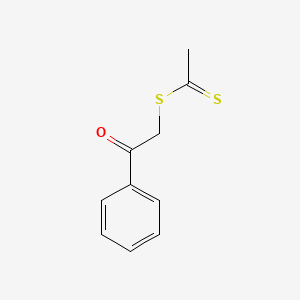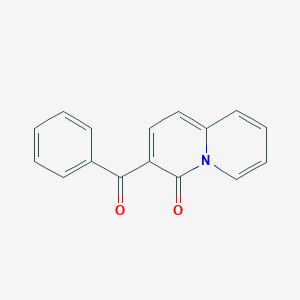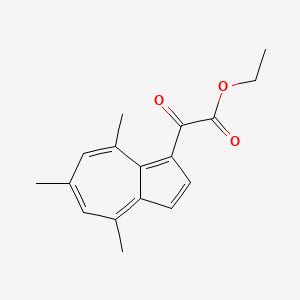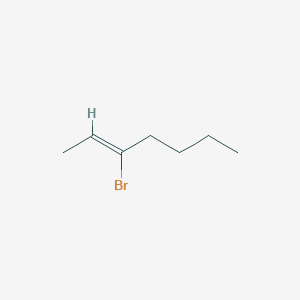
(Z)-3-bromohept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-bromohept-2-ene: is an organic compound characterized by the presence of a bromine atom attached to the third carbon of a heptene chain, with a double bond between the second and third carbon atoms in the Z-configuration. This configuration indicates that the substituents on the double-bonded carbons are on the same side, giving the molecule specific stereochemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
Halogenation of Alkenes: One common method to prepare (Z)-3-bromohept-2-ene involves the halogenation of hept-2-ene. This reaction typically uses bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) under controlled conditions to ensure the formation of the Z-isomer.
Hydroboration-Oxidation: Another method involves the hydroboration of hept-1-yne followed by oxidation. This two-step process first adds borane (BH₃) to the alkyne, forming an organoborane intermediate, which is then oxidized using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes with stringent control over reaction conditions to ensure high yield and purity of the Z-isomer. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions:
Substitution Reactions: (Z)-3-bromohept-2-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻).
Addition Reactions: The double bond in this compound makes it reactive towards addition reactions. For example, hydrogenation using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert it to 3-bromoheptane.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form hept-2-yne.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Hydrogenation: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Addition: Formation of saturated alkanes.
Elimination: Formation of alkynes.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (Z)-3-bromohept-2-ene is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology and Medicine:
Biological Probes: The compound can be used to create biologically active molecules that serve as probes in biochemical research to study enzyme mechanisms and receptor interactions.
Industry:
Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as flame retardants and plasticizers.
作用機序
The mechanism of action of (Z)-3-bromohept-2-ene in chemical reactions typically involves the interaction of the bromine atom and the double bond with various reagents. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond reacts with electrophiles, leading to the formation of new bonds.
類似化合物との比較
(E)-3-bromohept-2-ene: The E-isomer of 3-bromohept-2-ene has the substituents on opposite sides of the double bond, leading to different stereochemical properties.
3-chlorohept-2-ene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and physical properties.
3-bromohex-2-ene: A shorter chain analogue with similar reactivity but different physical properties due to the shorter carbon chain.
Uniqueness:
Stereochemistry: The Z-configuration of (Z)-3-bromohept-2-ene gives it unique reactivity and interaction with other molecules compared to its E-isomer.
Reactivity: The presence of the bromine atom makes it more reactive in substitution and elimination reactions compared to its chloro analogue.
特性
CAS番号 |
16530-69-1 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
0 |
同義語 |
3-Bromo-2-heptene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



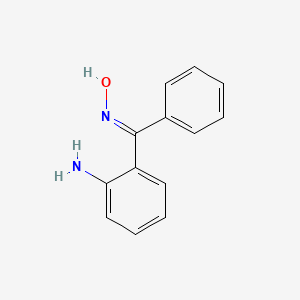
![Dimethyl 4-methylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B1174237.png)
